![molecular formula C19H21N5O3 B12173136 4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12173136.png)
4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with butoxy and methoxy substituents, as well as a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Tetrazole Ring Formation: The tetrazole ring is synthesized through cyclization reactions involving azide and nitrile precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can yield aniline derivatives.
Scientific Research Applications
-
Enzyme Inhibition
- The compound has been studied for its inhibitory effects on various enzymes, particularly xanthine oxidase (XO). Research indicates that tetrazole-containing compounds can effectively inhibit XO, which is crucial in managing conditions like hyperuricemia and gout. For instance, in vivo studies demonstrated that derivatives of tetrazole could lower serum uric acid levels significantly in hyperuricemic models .
- Antioxidant Properties
- Anti-inflammatory Effects
Therapeutic Applications
- Management of Gout
- Cancer Therapy
- Neuroprotective Effects
Case Study 1: Xanthine Oxidase Inhibition
A study published in a peer-reviewed journal highlighted the efficacy of tetrazole derivatives in inhibiting xanthine oxidase activity. The study utilized various analogs and demonstrated that specific substitutions on the tetrazole ring significantly enhanced inhibitory potency compared to standard treatments like allopurinol .
Case Study 2: Antioxidant Activity
Research conducted on the antioxidant properties of similar compounds revealed that they could effectively reduce oxidative stress markers in vitro. The findings suggest that this compound could be beneficial in preventing oxidative damage associated with chronic diseases .
Mechanism of Action
The mechanism of action of 4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-hydroxy-3-propyl-4-[4-(1H-tetrazol-5-yl)butoxy]phenyl]ethanone: This compound also contains a tetrazole ring and has been studied for its biological activity.
Tetrazole Derivatives: Various tetrazole derivatives are known for their bioactivity and are used in medicinal chemistry for developing new drugs.
Uniqueness
4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
Biological Activity
The compound 4-butoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic molecule that incorporates a tetrazole moiety, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C16H20N4O2
- Molecular Weight: 304.36 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Tetrazole Ring: The presence of the tetrazole group enhances the compound's ability to form hydrogen bonds and engage in π-stacking interactions, which are critical for binding to target proteins.
- Anti-inflammatory Activity: Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, potentially through modulation of NF-kB signaling pathways.
In Vitro Studies
Several studies have investigated the in vitro biological activities of compounds related to or derived from tetrazole derivatives:
- Cytokine Inhibition:
- Cell Proliferation Assays:
In Vivo Studies
In vivo evaluations are crucial for understanding the therapeutic potential of this compound:
- Anti-inflammatory Effects:
- Toxicity Assessment:
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C19H21N5O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-butoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H21N5O3/c1-3-4-11-27-16-8-5-14(6-9-16)19(25)21-15-7-10-18(26-2)17(12-15)24-13-20-22-23-24/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,25) |
InChI Key |
XDPCFRLUTIULPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.